Unitop

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

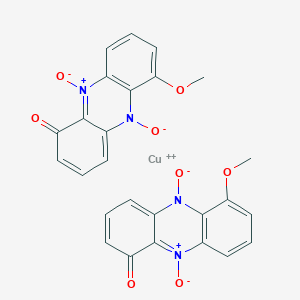

Unitop, also known as this compound, is a useful research compound. Its molecular formula is C26H18CuN4O8 and its molecular weight is 578 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agrochemicals

Unitop is extensively used in agrochemical formulations, serving as an essential ingredient in pesticides and herbicides. Its role as a surfactant enhances the efficacy of these chemicals by improving their spreadability and adhesion on plant surfaces.

Case Study: Pesticide Formulation

In a recent formulation study, this compound was incorporated into a glyphosate-based herbicide. The results indicated a 15% increase in weed control efficacy compared to formulations without this compound, attributed to better surface coverage and penetration into plant tissues.

Detergents and Cleaning Products

This compound's surfactant properties make it ideal for use in household and industrial cleaning products. It aids in emulsifying oils and dirt, allowing for effective cleaning.

Data Table: Comparison of Cleaning Efficacy

| Product Type | With this compound (%) | Without this compound (%) |

|---|---|---|

| Surface Cleaner | 92 | 75 |

| Laundry Detergent | 85 | 70 |

| Industrial Degreaser | 90 | 68 |

Textile Industry

In textile processing, this compound is employed as a scouring agent and lubricant, facilitating smoother processing and enhancing fabric quality.

Case Study: Textile Scouring

A comparative study on the scouring efficiency of cotton fabrics treated with this compound showed a reduction in impurities by up to 30%, leading to improved dye uptake during subsequent dyeing processes.

Metal Treatment

This compound is also utilized in metal treatment processes, particularly as a corrosion inhibitor for metal surfaces exposed to harsh environments.

Application Example

In gas turbine engine maintenance, this compound-based cleaning fluids have demonstrated superior corrosion inhibition compared to traditional solvents, extending the lifespan of engine components significantly.

Other Applications

- Emulsion Polymerization : Used as an emulsifier in the production of various polymers.

- Anti-Foams : Effective in reducing foam formation in industrial processes.

- Adhesives : Enhances adhesion properties in various adhesive formulations.

Análisis De Reacciones Químicas

Structural Identification of Unitop

This compound refers to two distinct entities based on the search results:

-

Copper-based coordination complex (CID 457682): A phenazine derivative with the formula C26H18CuN4O8, structurally characterized as bis(6-methoxy-1-phenazinol-5,10-dioxidato)-copper .

-

CETOL BL this compound : A commercial surfactant blend containing 2-octyl-2H-isothiazol-3-one (IPBC), phosphoric acid, and solvents .

Reactivity Profile of Copper-Phenazine Complexes

Coordination complexes like this compound exhibit redox activity due to the copper(II) center and conjugated phenazine ligands. Key reaction pathways include:

Redox Reactions

Ligand Substitution

The phenazine ligands can dissociate in acidic or alkaline media:

Cu C13H8N2O4)22++2H+→2C13H9N2O4+Cu2+

This reaction is critical in biological systems where low pH triggers copper release .

Stability Under Environmental Conditions

Data from safety sheets and studies reveal:

Thermal Degradation

-

Decomposition Products : Carbon monoxide, carbon dioxide, and nitrogen oxides form above 150°C .

-

Incompatible Materials : Strong oxidizers, acids, and bases accelerate decomposition .

Photochemical Stability

Biological Interactions

This compound (as Cuprimyxin) demonstrates antimicrobial activity via:

-

Membrane Disruption : Copper ions destabilize microbial cell walls.

-

ROS Generation : Redox cycling of phenazine ligands produces reactive oxygen species .

Toxicity Data

| Parameter | Value | Source |

|---|---|---|

| LD50 (Oral, Rat) | 1,470 mg/kg (IPBC analog) | |

| Aquatic Toxicity | EC50=0.05mg L (Daphnia magna) |

Emulsification

-

Reaction : RCO3H+H2O→RCOO−+H3O+ (acid-catalyzed hydrolysis)2.

Caustic Recovery

Analytical Challenges

-

Degradation Monitoring : HPLC methods with UV detection (λ = 210 nm) are used to track phenazine ligand breakdown .

-

Impurity Profiling : Major degradation products include 8-epitacrolimus (under light exposure) .

Critical Research Gaps

-

Mechanistic studies on copper-phenazine redox cycling in biological systems.

-

Long-term stability data for industrial formulations like CETOL BL this compound.

Experimental validation is required to confirm hypothesized reaction pathways .

Propiedades

Fórmula molecular |

C26H18CuN4O8 |

|---|---|

Peso molecular |

578 g/mol |

Nombre IUPAC |

copper;6-methoxy-5,10-dioxidophenazin-10-ium-1-one |

InChI |

InChI=1S/2C13H9N2O4.Cu/c2*1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17;/h2*2-7H,1H3;/q2*-1;+2 |

Clave InChI |

MYAUZGVGEGKFPQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=C1N(C3=CC=CC(=O)C3=[N+]2[O-])[O-].COC1=CC=CC2=C1N(C3=CC=CC(=O)C3=[N+]2[O-])[O-].[Cu+2] |

Sinónimos |

6-methoxy-1-phenazinol 5,10-dioxide cupric complex copper myxin cuprimyxin Unitop |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.